molecular formula C15H11F3N2O3 B5662898 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5662898
M. Wt: 324.25 g/mol
InChI Key: YDHCOUVZJVOYMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, like (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, involves techniques such as NMR and HRMS spectroscopy. X-ray crystallography plays a crucial role in determining the molecular configuration (Pan et al., 2016). Another synthesis method involves alkylation and nitration processes, as seen in the creation of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide (Zhang Da-yang).

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been extensively studied using crystallography. This includes understanding the orientation of phenyl rings and acetamide groups and examining intermolecular hydrogen bonds (Gowda et al., 2007). The disordered nature of certain atoms like oxygen and fluorine in the nitro group has also been observed (Pan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving nitrophenylacetamide derivatives can lead to various products. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide highlights the diverse chemical behavior of these compounds (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, such as crystal structures and geometrical parameters, of related acetamides like 2-Chloro-N-(3-methylphenyl)acetamide have been studied, providing insights into the compound's stability and conformation (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of similar compounds have been analyzed through studies on solvatochromism, revealing the impact of hydrogen bonds on molecular behavior in various solvents (Krivoruchka et al., 2004). Additionally, the study of photoreactions in different solvents highlights the complex chemical nature of these compounds (Watanabe et al., 2015).

properties

IUPAC Name

2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)11-6-2-3-7-12(11)19-14(21)9-10-5-1-4-8-13(10)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHCOUVZJVOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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